molecular formula C15H12Cl2O4 B1322643 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 938250-17-0

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid

Cat. No.: B1322643
CAS No.: 938250-17-0
M. Wt: 327.2 g/mol
InChI Key: QVXBLRFCUQDIKU-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid (CAS: 938250-17-0) is a benzoic acid derivative characterized by a 2,6-dichlorobenzyl ether group at the 2-position and a methoxy group at the 3-position of the aromatic ring. Its molecular formula is C₁₅H₁₂Cl₂O₄, with a molecular weight of 327.17 g/mol .

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methoxy]-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O4/c1-20-13-7-2-4-9(15(18)19)14(13)21-8-10-11(16)5-3-6-12(10)17/h2-7H,8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXBLRFCUQDIKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=C(C=CC=C2Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid typically involves the reaction of 2,6-dichlorobenzyl alcohol with 3-methoxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions employed. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Positional Isomers on the Benzoic Acid Ring
  • 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid (CAS: 113457-30-0)
    This isomer differs in the placement of the 2,6-dichlorobenzyloxy group (para-substitution at the 4-position vs. ortho-substitution at the 2-position in the target compound). Both share identical molecular formulas and weights but exhibit distinct physicochemical properties:
    • Solubility : The para-substituted isomer may exhibit higher solubility in polar solvents due to reduced steric hindrance.
    • Reactivity : Ortho-substitution in the target compound introduces steric effects that could hinder electrophilic substitution reactions compared to the para isomer .
2.2. Variations in Benzyl Group Chlorination
  • 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid (CAS: 872197-30-3) The benzyl group here has chlorine atoms at the 2- and 4-positions instead of 2,6-dichloro substitution. Biological Activity: The 2,6-dichloro configuration in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors due to its linear geometry .
2.3. Simpler Chloro-Methoxybenzoic Acids
  • 3-Chloro-2-methoxybenzoic acid (CAS: 3260-93-3) and 3,5-Dichloro-2-methoxybenzoic acid (CAS: 22775-37-7)
    These lack the benzyloxy group but share the chloro-methoxybenzoic acid backbone. Key contrasts:
    • Complexity : The target compound’s benzyloxy group adds steric bulk, likely increasing metabolic stability compared to simpler analogs.
    • Acidity : The carboxylic acid group in all compounds allows salt formation, but the benzyloxy group in the target compound may modulate pKa values .

Pharmaceutical Relevance and Degradation Behavior

The 2,6-dichlorobenzyloxy moiety is a recurring motif in pharmaceuticals, such as isoconazole nitrate (an antifungal agent) and vilanterol degradation products . Key comparisons:

  • Isoconazole Nitrate (CAS: 24168-96-5) : Contains a 2,6-dichlorobenzyloxy group linked to an imidazole ring. Unlike the target compound, isoconazole’s imidazole moiety confers basicity, enabling nitrate salt formation for enhanced solubility .
  • Vilanterol Degradation Products : Metabolites like 6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexan-1-amine (m/z 319) highlight the stability of the 2,6-dichlorobenzyloxy group under oxidative stress. The target compound’s benzoic acid group may confer different degradation pathways, such as decarboxylation or ester hydrolysis .

Data Table: Key Properties of Compared Compounds

Compound Name (CAS) Molecular Formula Molecular Weight Substituent Positions Key Applications/Notes
2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid (938250-17-0) C₁₅H₁₂Cl₂O₄ 327.17 2-(benzyloxy), 3-methoxy Pharmaceutical intermediate
4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid (113457-30-0) C₁₅H₁₂Cl₂O₄ 327.17 4-(benzyloxy), 3-methoxy Research chemical
2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid (872197-30-3) C₁₅H₁₂Cl₂O₄ 327.17 2-(2,4-Cl-benzyloxy), 3-methoxy Synthetic intermediate
Isoconazole Nitrate (24168-96-5) C₁₈H₁₅Cl₄N₃O₃ 479.15 2,6-Cl-benzyloxy, imidazole Antifungal agent

Biological Activity

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a dichlorobenzyl group linked to a methoxybenzoic acid moiety, which contributes to its unique chemical properties. Its molecular formula is C15H13Cl2O3, with a molecular weight of approximately 312.17 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions and potential therapeutic effects.
  • Receptor Binding : It can bind to specific receptors, modulating their activity and resulting in physiological changes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties:

  • Antibacterial Effects : Preliminary studies suggest that the compound has selective antibacterial activity against Gram-positive bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Bacillus subtilis.
  • Antifungal Properties : The compound also demonstrates antifungal activity against pathogens such as Candida albicans, indicating its potential use in treating fungal infections.
Activity Type Microorganism Effectiveness
AntibacterialStaphylococcus aureusModerate
AntibacterialBacillus subtilisHigh
AntifungalCandida albicansModerate

Cytotoxicity

In addition to antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cells:

  • Cancer Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells.
  • Selectivity : Some studies suggest that it exhibits higher toxicity towards cancer cells compared to normal cells, highlighting its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on Antimicrobial Activity :
    • A screening of various derivatives indicated that this compound had significant antibacterial effects against Gram-positive bacteria with minimal inhibitory concentrations (MIC) reported in the range of 10-50 µg/mL.
  • Cytotoxicity Assessment :
    • Research conducted on human cancer cell lines revealed that the compound induced apoptosis in MCF-7 cells at concentrations above 25 µM, suggesting a promising lead for further anticancer drug development .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the structure-activity relationship demonstrated that modifications to the dichlorobenzyl group significantly affected the biological activity of the compound. For instance, compounds with additional electron-donating groups showed enhanced antimicrobial and cytotoxic activities .

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